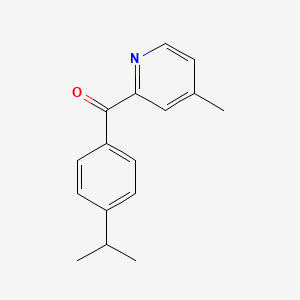

2-(4-Isopropylbenzoyl)-4-methylpyridine

Description

2-(4-Isopropylbenzoyl)-4-methylpyridine is a pyridine derivative featuring a methyl group at the 4-position and a 4-isopropylbenzoyl group at the 2-position. The benzoyl moiety introduces electron-withdrawing effects, while the methyl group donates electrons inductively, creating a polarized electronic environment on the pyridine ring.

Properties

IUPAC Name |

(4-methylpyridin-2-yl)-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-11(2)13-4-6-14(7-5-13)16(18)15-10-12(3)8-9-17-15/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBQDSDWSJOWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylbenzoyl)-4-methylpyridine typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-methylpyridine with 4-isopropylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylbenzoyl)-4-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or nitronium ion in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Isopropylbenzoyl)-4-methylpyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring significantly affect physicochemical properties:

*Calculated based on formula C₁₆H₁₇NO.

Key Findings :

- Acidity : 4-Methylpyridine is more acidic than 2-methylpyridine due to resonance stabilization of the conjugate base^. In this compound, the electron-withdrawing benzoyl group at position 2 may further enhance acidity compared to unsubstituted 4-methylpyridine.

- Electronic Polarization : The 4-methyl group donates electrons inductively, while the 2-benzoyl group withdraws electrons, creating a polarized ring. This contrasts with 2-(Allylsulfonyl)-4-methylpyridine, where the sulfonyl group exerts a stronger electron-withdrawing effect^.

Coordination Chemistry and Ligand Behavior

Pyridine derivatives often serve as ligands in metal complexes. For example:

- Cobaloxime Complexes: [CoIIICl(dmgH)₂(4-methylpyridine)] (Compound B in ) uses 4-methylpyridine as an axial ligand.

- Titanium Complexes : describes a titanium(IV) compound with 4-methylpyridine-derived ligands. The methyl group’s electron-donating properties may influence the metal’s coordination geometry and reactivity^.

Heterocyclic Analogues

Pyridine derivatives are often compared to other nitrogen-containing heterocycles:

Implications : Replacing pyridine with pyridazine or thiazole alters electronic properties and bioavailability. For instance, thiazole derivatives () are common in pharmaceuticals due to their metabolic stability^, whereas the benzoyl group in this compound may enhance lipophilicity.

Biological Activity

2-(4-Isopropylbenzoyl)-4-methylpyridine, with the CAS number 1187170-74-6, is an organic compound that has attracted attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with a 4-isopropylbenzoyl group. The compound's molecular formula is , and it has a molecular weight of approximately 225.31 g/mol.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N |

| Molecular Weight | 225.31 g/mol |

| Solubility | Moderately soluble |

| Log P (octanol-water) | 3.29 |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that this compound is effective against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism behind this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. This activity suggests that it could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes involved in inflammatory processes.

- Receptor Modulation : It can alter receptor functions, acting either as an agonist or antagonist depending on the target receptor.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Antimicrobial Studies : A study highlighted the effectiveness of pyridine derivatives against resistant bacterial strains, emphasizing the role of structural modifications in enhancing biological activity.

- Inhibition of Inflammatory Mediators : Research demonstrated that similar compounds could significantly reduce levels of nitric oxide and other inflammatory mediators in vitro, indicating a potential pathway for therapeutic intervention.

- Cytotoxicity Assessments : Investigations into related compounds reported cytotoxic effects against various cancer cell lines, suggesting that further exploration of this compound could reveal anticancer properties.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Effective against multiple bacterial strains; structural modifications enhance activity. |

| Anti-inflammatory Effects | Inhibits production of pro-inflammatory cytokines; potential therapeutic applications identified. |

| Cytotoxicity | Related compounds show cytotoxic effects against cancer cells; further studies warranted. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.